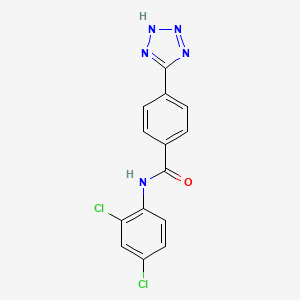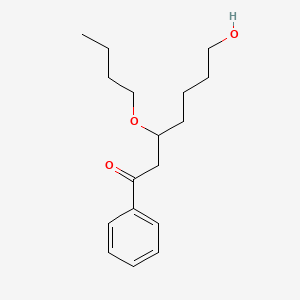
3-Butoxy-7-hydroxy-1-phenylheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-7-hydroxy-1-phenylheptan-1-one is a complex organic compound characterized by its unique structure, which includes a butoxy group, a hydroxy group, and a phenyl group attached to a heptanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-7-hydroxy-1-phenylheptan-1-one typically involves multi-step organic reactions. One common approach is the esterification of 7-hydroxy-1-phenylheptan-1-one with butanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or large-scale batch reactors to handle the required volumes. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the removal of impurities and the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-7-hydroxy-1-phenylheptan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butoxy-7-hydroxy-1-phenylheptan-1-one has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-butoxy-7-hydroxy-1-phenylheptan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Heptanone
3-Phenylheptan-1-one
7-Hydroxyheptan-1-one
3-Butoxyheptan-1-one
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
652146-25-3 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3-butoxy-7-hydroxy-1-phenylheptan-1-one |
InChI |
InChI=1S/C17H26O3/c1-2-3-13-20-16(11-7-8-12-18)14-17(19)15-9-5-4-6-10-15/h4-6,9-10,16,18H,2-3,7-8,11-14H2,1H3 |
InChI Key |
OUOPRBKIICEZDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CCCCO)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
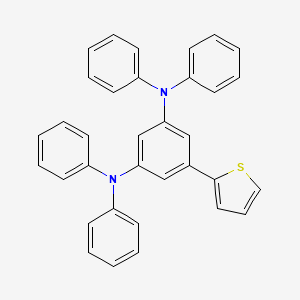
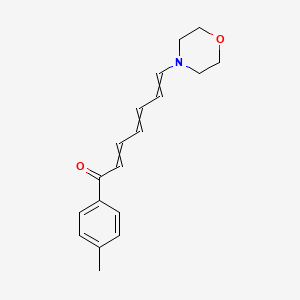
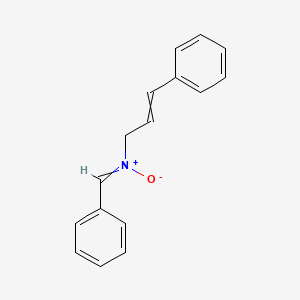
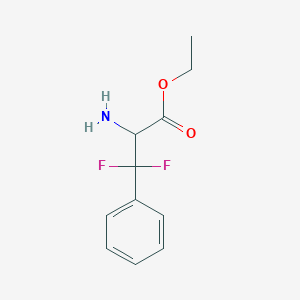
![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)
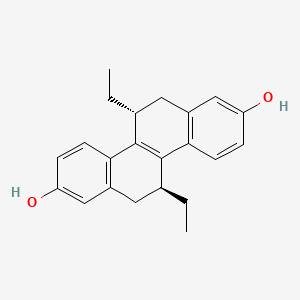
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)

